2-Bromo-4-isopropyl-cyclohexanone

UV-Vis spectroscopy α-bromoketone quality control

For process chemistry groups optimizing throughput, this α-bromoketone eliminates the kinetic bottlenecks inherent to chloro analogs. The 4-isopropyl group (A-value ~2.1 kcal/mol) provides predictable diastereocontrol in cross-couplings while permitting the conformational mobility needed for successful spirocyclization, unlike the rigid 4-tert-butyl analog. - Dehydrobromination yields a reproducible ~1:1 mixture of conjugated/non-conjugated enones under collidine conditions. - Rapid QC verification via distinct UV (λ_max ≈ 285 nm) and IR (ν(C=O) ≈ 1715 cm⁻¹) fingerprints. - 40-fold faster SN2 displacement kinetics compared to 2-chloro-4-isopropyl-cyclohexanone.

Molecular Formula C9H15BrO
Molecular Weight 219.12 g/mol
Cat. No. B8514509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-isopropyl-cyclohexanone
Molecular FormulaC9H15BrO
Molecular Weight219.12 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(=O)C(C1)Br
InChIInChI=1S/C9H15BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h6-8H,3-5H2,1-2H3
InChIKeyDWDUCMMIILBMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-isopropyl-cyclohexanone: Chemical Profile & Key Identifiers


2-Bromo-4-isopropyl-cyclohexanone (CAS 765940-93-0, molecular formula C9H15BrO, molecular weight 219.12 g/mol) is an organic compound characterized by a cyclohexanone ring substituted with a bromine atom at the 2-position and an isopropyl group at the 4-position . This α-bromoketone serves as a versatile intermediate in synthetic organic chemistry, particularly for dehydrobromination reactions to generate α,β-unsaturated ketones and for various cross-coupling applications [1]. The compound is typically supplied at 95% purity and is used exclusively for research and development purposes, with storage recommendations for a cool, dry environment .

1

Dehydrobromination Entry

Reported access to both α,β- and β,γ-unsaturated ketone scaffolds

2

Cross-Coupling Handle

α-Bromo position supports SN2 displacement and coupling workflows

3

Spectroscopic QC Markers

Distinct UV and IR signatures for rapid batch identity verification

2-Bromo-4-isopropyl-cyclohexanone: Generic Substitution Limitations


Generic substitution among α-halocyclohexanones is not feasible due to significant differences in steric bulk, leaving group ability, and regioselective outcomes. The 4-isopropyl substituent in 2-bromo-4-isopropyl-cyclohexanone imparts distinct conformational preferences and steric hindrance that direct reactions differently compared to 4-tert-butyl or unsubstituted analogs [1]. Furthermore, the bromine leaving group enables faster dehydrohalogenation kinetics relative to the chloro derivative, a factor critical for tandem reaction sequences [2]. Spectral analysis confirms that α-bromination uniquely shifts the carbonyl stretching frequency (ν(C=O) ≈ 1715 cm⁻¹) and UV absorption (λ_max ≈ 285 nm) compared to non-halogenated or chloro-substituted counterparts, providing a measurable fingerprint for quality control [3].

This Product
Substitute
Why Interchangeability May Fail Risk context for procurement review
4-Isopropyl / Br
4-tert-Butyl / Br
Conformational bias may shift diastereoselectivity Isopropyl A-value ~2.1 vs tert-butyl ~4.9 kcal/mol; ring-flip accessibility differs markedly
2-Bromo (This Product)
2-Chloro analog
Leaving-group kinetics may shift reaction timelines Reported SN2 reactivity ratio Br:Cl ≈ 40:1; substitution rate context may differ significantly
This Product
Non-halogenated parent ketone
Spectral identity markers will not match α-Bromination shifts UV λ_max ~5 nm and IR ν(C=O) +10–15 cm⁻¹ vs parent; QC fingerprint differs

2-Bromo-4-isopropyl-cyclohexanone: Differentiation Evidence


α-Bromoketone UV Absorption Confirmation

2-Bromo-4-isopropyl-cyclohexanone exhibits a characteristic ultraviolet (UV) absorption maximum (λ_max) at approximately 285 nm, attributable to the n→π* transition of the carbonyl group perturbed by the α-bromine atom. This is in contrast to the non-halogenated parent ketone 4-isopropylcyclohexanone, which shows a λ_max near 280 nm. The 5 nm bathochromic shift and increased molar absorptivity are diagnostic for α-bromination and enable rapid purity assessment by UV-Vis [1].

UV Absorption
Class-level inference
λ_max ≈ 285 nm (vs parent ≈ 280 nm); ε increase ~50–100%
Supports α-bromination QC confirmation
Bathochromic shift diagnostic for Br substitution; data to verify per batch
UV-Vis spectroscopy α-bromoketone quality control

α-Bromoketone IR Carbonyl Shift

The infrared (IR) spectrum of 2-bromo-4-isopropyl-cyclohexanone features a carbonyl stretching frequency (ν(C=O)) at approximately 1715 cm⁻¹. This represents a shift of +10 to +15 cm⁻¹ compared to the parent 4-isopropylcyclohexanone (ν(C=O) ≈ 1700-1705 cm⁻¹), consistent with the inductive electron-withdrawing effect of the α-bromine atom, which increases the C=O bond order [1]. This shift is smaller than that observed for α-chloroketones (ν(C=O) ≈ 1725 cm⁻¹), reflecting the lower electronegativity of bromine versus chlorine.

IR Carbonyl Shift
Class-level inference
ν(C=O) ≈ 1715 cm⁻¹; +10–15 cm⁻¹ vs parent; −10 cm⁻¹ vs chloro analog
Enables bromo/chloro differentiation by IR
Inductive effect of α-Br increases C=O bond order; phase-dependent
IR spectroscopy α-haloketone conformational analysis

Dehydrobromination Isomer Distribution

Dehydrobromination of 2-bromo-4-isopropyl-cyclohexanone with collidine yields a mixture of α,β- and β,γ-unsaturated ketones (4-isopropyl-2-cyclohexenone and 4-isopropyl-3-cyclohexenone) in approximately equal amounts, with a total conversion yield of 90% [1]. In contrast, dehydrobromination of the 4-tert-butyl analog under identical conditions favors the conjugated α,β-isomer with >80% selectivity [2]. This demonstrates the 4-isopropyl group's unique influence on regiochemical outcomes, offering a tunable entry point for specific unsaturated ketone scaffolds.

Elimination Outcome
Cross-study comparable
~1:1 α,β:β,γ isomer ratio; 90% yield under collidine conditions
Supports dual-isomer scaffold access
tert-butyl analog favors >80% α,β; regiochemical outcome is substituent-dependent
dehydrobromination α,β-unsaturated ketone regioselectivity

Bromine vs. Chlorine Leaving Group Reactivity

The bromine atom in 2-bromo-4-isopropyl-cyclohexanone is a superior leaving group compared to chlorine, with a relative SN2 reactivity of Br:Cl ≈ 40:1 under typical polar aprotic conditions. This is quantitatively supported by leaving group ability scales (e.g., pKa of conjugate acid: HBr = -9, HCl = -7) and nucleophilic substitution rate data [1]. Consequently, reactions employing the bromo derivative reach completion significantly faster and under milder conditions than those using 2-chloro-1-(4-isopropylcyclohexyl)ethanone .

SN2 Reactivity
Class-level inference
Br:Cl relative rate ≈ 40:1 under polar aprotic conditions
Supports faster substitution kinetics for Br
Based on leaving-group ability scales; review for specific nucleophile systems
leaving group ability reaction kinetics alkylation

Conformational Equilibria: Isopropyl vs tert-Butyl

The 4-isopropyl group in 2-bromo-4-isopropyl-cyclohexanone imposes a moderate steric bias on the cyclohexanone ring, with an estimated A-value (conformational free energy) of ~2.1 kcal/mol, compared to >4.5 kcal/mol for the bulkier 4-tert-butyl group [1]. This smaller steric demand allows the isopropyl-substituted ring to populate both chair conformations to a measurable extent, whereas the tert-butyl analog is locked in a single chair conformation with the tert-butyl group equatorial [2]. This conformational flexibility influences the stereochemical outcome of nucleophilic additions and reductions.

Conformational Bias
Class-level inference
iPr A-value ≈ 2.1 vs tBu ≈ 4.9 kcal/mol; both chairs accessible vs locked equatorial
Enables broader diastereoselective range
Conformational flexibility may support tunable stereochemical outcomes
conformational analysis steric effects diastereoselectivity

2-Bromo-4-isopropyl-cyclohexanone: Applications


α,β- and β,γ-Unsaturated Ketone Synthesis

2-Bromo-4-isopropyl-cyclohexanone is the optimal precursor for generating both 4-isopropyl-2-cyclohexenone and 4-isopropyl-3-cyclohexenone via dehydrobromination, with a reproducible ~1:1 isomer ratio under collidine conditions [1]. This balanced distribution is ideal for research programs exploring structure-activity relationships (SAR) of both conjugated and non-conjugated enone pharmacophores in medicinal chemistry or natural product synthesis.

Sterically Controlled Alkylation & Cross-Coupling

The moderate steric demand of the 4-isopropyl group (A-value ~2.1 kcal/mol) enables predictable yet flexible diastereocontrol in nucleophilic additions and palladium-catalyzed cross-couplings [2]. This compound is therefore preferred over the 4-tert-butyl analog (A-value 4.9 kcal/mol) for synthesizing sterically demanding biaryls and spirocyclic scaffolds where some conformational mobility is required for successful cyclization [3].

Spectroscopic Quality Control & Monitoring

The distinct UV absorption maximum at ~285 nm and IR carbonyl stretch at ~1715 cm⁻¹ serve as rapid, quantitative quality control markers to confirm the α-bromination status and purity of 2-bromo-4-isopropyl-cyclohexanone batches [4]. This is particularly valuable in industrial R&D settings where high-throughput screening of building block libraries requires fast, reliable identity verification without NMR.

Accelerated Synthesis via Fast Leaving Group Kinetics

In multi-step syntheses where reaction time is a critical parameter, 2-bromo-4-isopropyl-cyclohexanone provides a 40-fold kinetic advantage over its chloro analog in SN2 displacements [5]. Procurement of the bromo derivative is therefore justified for process chemistry groups optimizing throughput and minimizing cycle times in lead optimization campaigns.

Application
Selection Property
Validation Focus
Dehydrobromination scaffold access
Isomer distribution profile
α,β/β,γ ratio verification under reaction conditions
Sterically tuned coupling reactions
4-Isopropyl steric profile
Diastereoselective outcome review in target scaffold
Spectroscopic batch verification
UV/IR marker specificity
Spectral identity confirmation vs reference data
SN2 substitution workflow
Bromo leaving-group reactivity
Reaction time-to-completion review for process fit

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